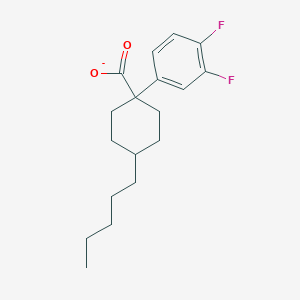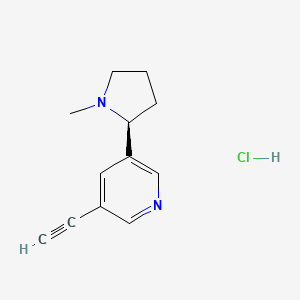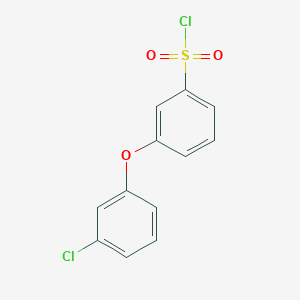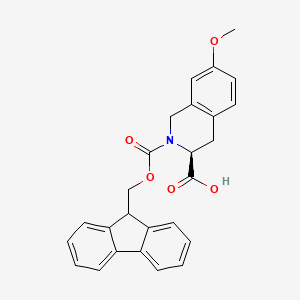
cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate is an organic compound characterized by the presence of a cyclohexane ring substituted with a difluorophenyl group and a pentyl ester group
Méthodes De Préparation
The synthesis of cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate typically involves several steps. One common method includes the esterification of 1-(3,4-difluorophenyl)cyclohexanecarboxylic acid with pentanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid and sulfuric acid.
Applications De Recherche Scientifique
cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate include:
1-(3,4-Difluorophenyl)piperazine: This compound shares the difluorophenyl group but has a different core structure.
3,4-Difluorophenyl compounds: These compounds have similar substituents but may differ in their overall molecular architecture.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C18H23F2O2- |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-(3,4-difluorophenyl)-4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24F2O2/c1-2-3-4-5-13-8-10-18(11-9-13,17(21)22)14-6-7-15(19)16(20)12-14/h6-7,12-13H,2-5,8-11H2,1H3,(H,21,22)/p-1 |
Clé InChI |
AHQHOYASFHICQH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC1CCC(CC1)(C2=CC(=C(C=C2)F)F)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)

![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)

![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)


![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)

